Cas no 1346597-52-1 (Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate)
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate
- Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
- Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate
- 6225AA
- TRA0000279
- SY016040
- AX8217521
- Ethyl2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
- AMY20464
- CS-0315185
- AKOS016005722
- AS-32254
- DTXSID90743656
- 1346597-52-1
- A887848
- MFCD20134207
- WDC59752
- SB59109
- DB-021076
-
- MDL: MFCD20134207
- Inchi: 1S/C9H10N2O4/c1-3-15-8(13)7(12)6-4-10-9(14-2)11-5-6/h4-5H,3H2,1-2H3
- InChI Key: BENZQDKAHBKPQM-UHFFFAOYSA-N
- SMILES: O(C(C(C1=CN=C(N=C1)OC)=O)=O)CC
Computed Properties
- Exact Mass: 210.06400
- Monoisotopic Mass: 210.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4
- XLogP3: 0.6
Experimental Properties
- Density: 1.251±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (5.5 g/l) (25 º C),
- PSA: 78.38000
- LogP: 0.23100
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000086-1g |
Ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate |
1346597-52-1 | 95% | 1g |
640.93 USD | 2021-06-01 | |
| TRC | E938835-10mg |
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate |
1346597-52-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E938835-50mg |
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate |
1346597-52-1 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E938835-100mg |
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate |
1346597-52-1 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Chemenu | CM122295-1g |
ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate |
1346597-52-1 | 95% | 1g |
$327 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851133-1g |
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate |
1346597-52-1 | ≥95% | 1g |
2,904.30 | 2021-05-17 | |
| Fluorochem | 231224-250mg |
Ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate |
1346597-52-1 | 95% | 250mg |
£270.00 | 2022-02-28 | |
| Fluorochem | 231224-1g |
Ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate |
1346597-52-1 | 95% | 1g |
£674.00 | 2022-02-28 | |
| Chemenu | CM122295-1g |
ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate |
1346597-52-1 | 95% | 1g |
$670 | 2023-02-18 | |
| abcr | AB451734-250 mg |
Ethyl 2-(2-methoxy-5-pyrimidinyl)-2-oxoacetate; . |
1346597-52-1 | 250MG |
€284.80 | 2023-07-18 |
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Suppliers
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Related Literature
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate (CAS No. 1346597-52-1): A Comprehensive Overview
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate (CAS No. 1346597-52-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This comprehensive overview aims to provide a detailed insight into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate.
Chemical Structure and Properties
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is a pyrimidine derivative with the molecular formula C10H11N2O4. The compound features a pyrimidine ring substituted with a methoxy group at the 2-position and an ethyl ester group attached to the carbonyl carbon. The presence of these functional groups imparts specific chemical properties to the molecule, such as solubility in organic solvents and reactivity in various chemical reactions.
The molecular weight of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is approximately 231.20 g/mol. It is a white crystalline solid at room temperature and exhibits good stability under standard laboratory conditions. The compound's melting point is around 130°C, and it has a moderate solubility in water, which can be enhanced by adjusting the pH or using co-solvents.
Synthesis Methods
The synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate has been extensively studied, and several methods have been reported in the literature. One of the most common approaches involves the reaction of ethyl chloroacetate with 2-methoxypyrimidine in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product with high yield and purity.
An alternative synthetic route involves the condensation of ethyl cyanoacetate with 2-methoxypyrimidine followed by hydrolysis to form the carboxylic acid intermediate, which is then esterified to obtain Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate. This method offers flexibility in terms of substituents and can be adapted to synthesize related compounds with different functional groups.
Biological Activities and Therapeutic Potential
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate has been investigated for its biological activities, particularly in the context of its potential therapeutic applications. Recent studies have shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
In addition to its anti-inflammatory effects, Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate has also demonstrated potent antiviral activity against several viral strains, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves inhibition of viral replication through interference with key viral enzymes and pathways.
Furthermore, preliminary research suggests that Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate may have neuroprotective properties, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These findings are supported by in vitro studies showing reduced oxidative stress and improved neuronal survival in cell cultures treated with the compound.
Clinical Trials and Future Prospects
The promising preclinical results for Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate have led to increased interest in advancing its development into clinical trials. Several phase I trials are currently underway to evaluate the safety and pharmacokinetics of the compound in healthy volunteers. Preliminary data from these trials have shown that Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is well-tolerated at therapeutic doses with no significant adverse effects.
If these initial trials are successful, subsequent phase II trials will focus on assessing the efficacy of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate in specific patient populations suffering from inflammatory diseases or viral infections. The ultimate goal is to bring this compound to market as a novel therapeutic agent that can improve patient outcomes and quality of life.
Conclusion
In conclusion, Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate (CAS No. 1346597-52-1) is a versatile compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
1346597-52-1 (Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate) Related Products
- 1851557-55-5(ethyl 2-(2-methoxypyrimidin-5-yl)acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)